molecular formula C9H12N2O4S B1332677 2-Boc-aminothiazole-4-carboxylic acid CAS No. 83673-98-7

2-Boc-aminothiazole-4-carboxylic acid

Katalognummer: B1332677
CAS-Nummer: 83673-98-7
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: PIWSRJPUYPNQJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Boc-aminothiazole-4-carboxylic acid is a derivative of the thiazole family, which is known for its significant biological and chemical properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 2-position of the thiazole ring, and a carboxylic acid group at the 4-position. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-aminothiazole-4-carboxylic acid typically involves the reaction of thiourea with ethyl 2-bromopyruvate, followed by the introduction of the Boc protecting group. The reaction conditions generally include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Analyse Chemischer Reaktionen

Boc Protection/Deprotection Dynamics

The Boc (tert-butoxycarbonyl) group shields the amine functionality during multi-step syntheses. Key characteristics include:

Table 1: Boc Group Manipulation

Reaction TypeReagents/ConditionsOutcomeStability Notes
Protection Boc₂O, base (e.g., NaOH, imidazole)Forms stable carbamate linkageStable under basic/nucleophilic conditions
Deprotection TFA (neat or in DCM), HCl/dioxaneCleaves to free amineAcid-labile; scavengers prevent alkylation

The Boc group remains intact during esterification, amidation, and metal-catalyzed cross-couplings, making it ideal for sequential derivatization .

Carboxylic Acid Functionalization

The C4-carboxylic acid undergoes standard transformations:

Table 2: Carboxylic Acid Reactivity

ReactionReagents/ConditionsProductsApplications
Esterification SOCl₂/ROH, DCC/DMAPMethyl/ethyl estersEnhanced cell permeability
Amide Coupling HATU/DIPEA, EDCI/HOBtPeptidomimetics, inhibitorsAntibacterial agents
Reduction LiAlH₄, BH₃·THFAlcohol derivativesScaffold diversification

For example, coupling with amines generates analogs like methyl 2-(2-bromoacetamido)-5-arylthiazole-4-carboxylates , which show potent β-ketoacyl synthase inhibition (IC₅₀ = 2.43 µM) .

Thiazole Ring Substitution Reactions

The thiazole core participates in regioselective modifications:

Table 3: Electrophilic and Cross-Coupling Reactions

Position ModifiedReaction TypeReagents/ConditionsKey ProductsBiological Activity
C5 Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃5-ArylthiazolesAnticancer (MIC = 0.24 µM)
C2 BromoacetylationBrCH₂COCl, Et₃N2-Bromoacetamido derivativesFabH enzyme inhibition
C4 KnoevenagelMalononitrile, AcOHPyrimidine-fused hybridsAnti-tubercular agents

Notably, Suzuki couplings at C5 with aryl boronic acids yield analogs with enhanced activity against M. tuberculosis H37Rv (MIC = 0.06 µg/mL) .

Condensation and Cyclization Pathways

The Boc-protected amine facilitates controlled cyclizations:

  • Schiff Base Formation : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form imines, which cyclize with thioglycolic acid into thiazolidinones .

  • Heterocycle Fusion : Condensation with malononitrile under acidic conditions yields 5-aminopyrimidine derivatives, expanding scaffold diversity .

Stability and Compatibility

The Boc group demonstrates resilience under:

Wissenschaftliche Forschungsanwendungen

2-Boc-aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The biological activity of 2-Boc-aminothiazole-4-carboxylic acid is primarily due to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . The Boc group provides stability and protects the amino group during synthetic transformations, which can be removed to reveal the active amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Boc-aminothiazole-4-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability during synthetic procedures and can be selectively removed. This makes it a versatile intermediate in the synthesis of more complex molecules .

Biologische Aktivität

Overview

2-Boc-aminothiazole-4-carboxylic acid is a derivative of the thiazole family, characterized by a tert-butoxycarbonyl (Boc) protecting group at the amino position and a carboxylic acid at the 4-position of the thiazole ring. This compound is notable for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The thiazole ring's unique structure contributes to its reactivity and biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound acts as a metallo-β-lactamase (MBL) inhibitor, mimicking the binding features of carbapenem hydrolysates. This action is critical in combating antibiotic resistance, particularly against pathogens like Mycobacterium tuberculosis .
  • Cellular Interaction : The compound has been shown to interact with various enzymes and receptors, influencing multiple biochemical pathways. Its structure allows it to participate in substitution reactions, yielding various biologically active derivatives .

Antibacterial Activity

Research indicates that this compound and its analogs exhibit significant antibacterial properties against Mycobacterium tuberculosis. Studies have shown that these compounds can achieve sub-micromolar minimum inhibitory concentrations (MICs), demonstrating their potential as novel anti-tubercular agents .

CompoundMIC (µM)Selectivity Index
This compound<126
Phenyl Urea Analog0.310

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to reduce prostaglandin E2 (PGE2) levels, which is associated with inflammation and cancer progression. Notably, certain analogs exhibited potent activity against human adenocarcinoma cells with minimal COX-2 inhibition .

AnalogPGE2 Reduction (%)COX-2 IC50 (µM)
Compound 5l86%>5
Compound 1a98%>5

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its impact on COX-2 activity. While some derivatives showed high cellular activity in reducing PGE2 levels, they also exhibited varying degrees of COX-2 inhibition, indicating a complex relationship between efficacy and side effects .

Case Studies

  • Study on Antitubercular Activity : A series of 2-aminothiazoles were synthesized and tested for their activity against M. tuberculosis. One analog demonstrated rapid bactericidal action with a selectivity index indicating significant potential for further development as an antitubercular drug .
  • Evaluation of Anticancer Properties : In xenograft mouse models, compounds derived from this compound showed promising anti-cancer effects, particularly in human colonic adenocarcinoma models. The results indicated a reduction in tumor growth compared to control groups .

Eigenschaften

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWSRJPUYPNQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363593
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83673-98-7
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium hydroxide monohydrate (20.16 g, 0.48 mol) was added to a stirred solution of 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid ethyl ester (52.35 g, 0.192 mol) in a mixture of tetrahydrofuran (800 mL) and water (200 mL). The mixture was stirred over night. 1 N Aqueous hydrochloric acid (480 mL) was added and the reaction mixture concentrated in vacuo to remove tetrahydrofuran. The mixture was then diluted with water and filtered. The solid was washed with water, ether and dried overnight to give 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid (43.9 g, 94%).
Name
Lithium hydroxide monohydrate
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
52.35 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1.00 g of ethyl 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylate, 0.46 g of lithium hydroxide monohydrate, 10 mL of water and 10 mL of 1,4-dioxane was stirred at room temperature for 6 hrs. After the reaction mixture was diluted with water, it was washed with ethyl acetate. The separated aqueous phase was acidified with an aqueous 2N-hydrochloric acid solution and the precipitated crude product was washed with water and dried to obtain 0.82 g of the aimed 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylic acid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-tert-Butoxycarbonylamino-thiazole-4-carboxylic acid methyl ester (15.5 g, 60.01 mmol) was dissolved in 4:1 tetrahydrofuran:water (300 mL) followed by the addition of lithium hydroxide monohydrate (5.29 g, 126.07 mmol). The solution was stirred overnight at room temperature. Tetrahydrofuran was removed under vacuum and the salt was neutralized with 2.0 N aqueous hydrochloric acid. The resulting precipitate was filtered and dried to give 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid (10.4 g, 71%).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
5.29 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.